2-{[tert-Butyl(ethyl)amino]methyl}phenol
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Overview
Description
Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- is an organic compound with the molecular formula C10H14O It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[[(1,1-dimethylethyl)ethylamino]methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- typically involves the alkylation of phenol with 2-[[(1,1-dimethylethyl)ethylamino]methyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and reduces the production cost.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors and modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1,1-dimethylethyl)-: A similar compound with a tert-butyl group instead of the 2-[[(1,1-dimethylethyl)ethylamino]methyl] group.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Another related compound with two tert-butyl groups at the 2 and 6 positions.
Uniqueness
Phenol, 2-[[(1,1-dimethylethyl)ethylamino]methyl]- is unique due to the presence of the 2-[[(1,1-dimethylethyl)ethylamino]methyl] group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
921204-25-3 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[[tert-butyl(ethyl)amino]methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-5-14(13(2,3)4)10-11-8-6-7-9-12(11)15/h6-9,15H,5,10H2,1-4H3 |
InChI Key |
GSIVHRJTIVBCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1O)C(C)(C)C |
Origin of Product |
United States |
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